molecular formula C17H23N3O4 B6673246 N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide

Cat. No.: B6673246
M. Wt: 333.4 g/mol
InChI Key: HJBCBMZGISQWOO-KUNJKIHDSA-N
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Description

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a tert-butyloxolane moiety

Properties

IUPAC Name

N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-10(18-14(21)12-6-5-8-22-12)15-19-20-16(24-15)11-7-9-23-13(11)17(2,3)4/h5-6,8,10-11,13H,7,9H2,1-4H3,(H,18,21)/t10?,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCBMZGISQWOO-KUNJKIHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2CCOC2C(C)(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN=C(O1)[C@H]2CCO[C@@H]2C(C)(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the tert-butyloxolane moiety: This step involves the stereoselective addition of a tert-butyl group to an oxolane ring, often using a chiral catalyst.

    Coupling with the furan ring: The final step involves coupling the oxadiazole intermediate with a furan-2-carboxylic acid derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

    Substitution: The tert-butyloxolane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a candidate for new antimicrobial drugs.

Industry

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-(2-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but lacks the oxolane moiety.

    N-[1-[5-(2-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the tert-butyloxolane moiety in N-[1-[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]ethyl]furan-2-carboxamide adds steric bulk and chirality, which can influence its reactivity and interactions with biological targets, making it unique compared to similar compounds.

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